7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
Description
7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes two chlorine atoms at positions 7 and 9, a 2-naphthyl group at position 2, and a 3-nitrophenyl substituent at position 5 (Figure 1). The compound’s molecular formula is C₂₆H₁₇Cl₂N₃O₃, with an average mass of 490.34 g/mol and a monoisotopic mass of 489.0647 g/mol .
Properties
CAS No. |
303060-33-5 |
|---|---|
Molecular Formula |
C26H17Cl2N3O3 |
Molecular Weight |
490.3 g/mol |
IUPAC Name |
7,9-dichloro-2-naphthalen-2-yl-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H17Cl2N3O3/c27-19-12-21-24-14-23(17-9-8-15-4-1-2-5-16(15)10-17)29-30(24)26(34-25(21)22(28)13-19)18-6-3-7-20(11-18)31(32)33/h1-13,24,26H,14H2 |
InChI Key |
DAOURFKLZJKTNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of nitro groups into the aromatic ring.
Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.
Cyclization: Formation of the dihydropyrazolo[1,5-C][1,3]benzoxazine ring system through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
5-(4-Nitrophenyl) Isomer
5-(4-Methylphenyl) Derivative
5-(4-Pyridinyl) Analog
- Structure : Substitutes phenyl with pyridine, introducing a basic nitrogen.
- Implications : Enhances hydrogen-bonding capacity and solubility in aqueous media. May improve interactions with polar residues in target proteins .
Modifications to the Tricyclic Core
Benzoxazepine vs. Benzoxazine Rings
Chlorination Patterns
- 7,9-Dichloro Substitution : Common in all analogs; chlorines enhance electronegativity and stabilize aromatic stacking.
Cholinesterase Inhibition
- Target Affinity : The 6-membered benzoxazine core in 7,9-dichloro derivatives shows higher predicted affinity for BuChE compared to benzoxazepine analogs due to reduced steric hindrance .
- Substituent Impact : Nitrophenyl groups (3- or 4-) enhance binding to cholinesterase catalytic sites via nitro-aromatic interactions, while methylphenyl groups prioritize hydrophobic interactions .
Antimicrobial Activity
- Fungicidal Activity: Related 1,3-benzoxazines with nitrophenyl groups (e.g., 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol) exhibit moderate fungicidal activity (~43% at 32 μg/mL) against Acinetobacter baumannii .
- Structural Dependence : Chlorine and nitro groups synergize to disrupt microbial membranes or enzyme function, though activity varies with substituent positioning .
Spectral Characterization
- NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm) and diastereotopic hydrogens (δ 3.4–5.4 ppm) .
- Mass Spectrometry : Consistent molecular ion peaks (e.g., m/z 489.06 for the 3-nitro isomer) confirm structures .
Comparative Data Table
Biological Activity
7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including multiple functional groups such as dichloro and nitrophenyl substituents, suggest a diverse range of pharmacological applications. This article explores the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C26H17Cl2N2O
- Molecular Weight : Approximately 479.8 g/mol
- Structural Features : The compound integrates a pyrazolo-benzoxazine core with dichloro and nitrophenyl groups. This specific substitution pattern enhances its reactivity and biological activity.
Biological Activity Overview
Research indicates that 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine exhibits significant biological activities which include:
- Anticancer Activity : Preliminary studies suggest that this compound may interact with molecular targets involved in tumor growth and proliferation.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
The mechanisms through which 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine exerts its effects are still being elucidated. Key areas of investigation include:
- Enzyme Modulation : The compound may modulate the activity of specific enzymes related to cancer progression.
- Receptor Binding : Interaction with cellular receptors could influence signaling pathways critical for cell survival and proliferation.
Synthesis
The synthesis of 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo-Benzoxazine Core : Utilizing chlorinating agents and nitro compounds under controlled conditions.
- Purification : Techniques such as recrystallization or chromatography to achieve high purity.
Comparative Biological Activity
To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Contains dichloro groups instead of dibromo | Potential anti-cancer activity |
| 7-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Variation with methoxy group | Explored for anti-inflammatory properties |
Case Studies
Recent studies have highlighted the biological effects of this compound:
- Anticancer Studies : A study demonstrated that treatment with 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine led to significant apoptosis in various cancer cell lines.
- Antimicrobial Tests : In vitro tests showed effectiveness against Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
